1,3-Dichlorohexa-1,3-diene
Description
1,3-Dichlorohexa-1,3-diene is a chlorinated conjugated diene characterized by two chlorine substituents at the 1- and 3-positions of a six-carbon chain with alternating double bonds. Chlorinated dienes like this are typically utilized in organic synthesis, polymerization, and as intermediates in agrochemicals or pharmaceuticals due to their electron-deficient nature and ability to participate in cycloaddition reactions .
Properties
CAS No. |
64782-72-5 |
|---|---|
Molecular Formula |
C6H8Cl2 |
Molecular Weight |
151.03 g/mol |
IUPAC Name |
1,3-dichlorohexa-1,3-diene |
InChI |
InChI=1S/C6H8Cl2/c1-2-3-6(8)4-5-7/h3-5H,2H2,1H3 |
InChI Key |
OIAIBEFLVYJFTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C=CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichlorohexa-1,3-diene can be synthesized through various methods. One common approach involves the reaction of 1,3-dichloropropene with a suitable base to form the corresponding diene. Another method includes the use of transition metal-catalyzed coupling reactions, such as the palladium-catalyzed cross-coupling of 1,3-dichloropropene with an alkyne, followed by hydrogenation to yield the desired diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for maximizing the production efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichlorohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene into alkanes or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkanes and partially reduced dienes.
Substitution: Various substituted dienes depending on the nucleophile used.
Scientific Research Applications
1,3-Dichlorohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,3-dichlorohexa-1,3-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and chlorine atoms. These features allow it to undergo electrophilic addition, nucleophilic substitution, and other reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1,1-Dichloro-4-methylpenta-1,3-diene
- Structure : Shorter carbon chain (penta- vs. hexa-) with dichloro substitution at the 1-position and a methyl group at the 4-position.
- Properties : Global production capacity is projected to grow at a CAGR of 4.2% (2020–2025), driven by demand in specialty chemicals .
- Applications : Used in polymer cross-linking and agrochemical synthesis.
Bromohexa-1,3-diene (18E-lyngbyaloside C)
3-Chlorocyclohexene
- Structure: Monochlorinated cyclohexene with a single double bond.
- Properties: Lower reactivity due to non-conjugated double bonds.
- Applications : Intermediate in organic synthesis (e.g., pharmaceuticals) .
Substituent Effects
Fluorinated Derivatives (5,5,6,6-Tetrafluorocyclohexa-1,3-diene)
- Impact: Fluorination enhances photoluminescence (PL) intensity and liquid-crystalline (LC) properties. For example, fluorinated tricyclic molecules exhibit blue-shifted PL emissions (λem = 450–470 nm) compared to non-fluorinated analogs .
- Positional Effects : Substituent placement on the tricyclic structure (central vs. terminal) significantly alters LC phase stability and PL quantum yields .
Methoxy-Substituted Cyclohexa-1,3-diene
- Impact : Methoxy groups increase electron density, reducing electrophilicity (global electrophilicity index: 1.2–1.5 eV) compared to chlorinated analogs .
Electronic Properties
Density Functional Theory (DFT) studies on cyclohexa-1,3-diene irontricarbonyl complexes reveal:
- HOMO-LUMO Gaps : 3.5–4.0 eV, indicating moderate reactivity. The HOMO is localized on the metal and diene ring, while the LUMO resides on electron-withdrawing substituents (e.g., methylpyridine) .
- Chemical Reactivity : Chlorinated dienes exhibit higher electrophilicity (electrophilicity index: 2.1–2.5 eV) compared to methoxy or fluorinated derivatives .
Reactivity in Ring-Opening Reactions
Cyclohexa-1,3-diene derivatives undergo thermal ring-opening via bond cleavage (C3–C4 and C5–C6 distances: ~2.03–2.06 Å) and electron density redistribution, as monitored by Bonding Evolution Theory (BET) . Chlorinated dienes are expected to follow similar mechanisms but with accelerated kinetics due to electron-withdrawing chlorine substituents.
Comparative Data Table
| Compound | Molecular Formula | Substituents | Key Properties | Applications |
|---|---|---|---|---|
| This compound | C6H8Cl2 | Cl at 1,3 positions | High electrophilicity, conjugated diene | Organic synthesis, polymers |
| 1,1-Dichloro-4-methylpenta-1,3-diene | C6H8Cl2 | Cl at 1,1; CH3 at 4 | Market CAGR: 4.2% (2020–2025) | Agrochemicals, cross-linking agents |
| Bromohexa-1,3-diene | C6H8Br2 | Br at 1,3 positions | EC50 (antiplasmodial): 790–1900 nM | Antimalarial drug candidates |
| 5,5,6,6-Tetrafluorocyclohexa-1,3-diene | C6H4F4 | F at 5,5,6,6 positions | PL λem: 450–470 nm; LC phase stability | OLEDs, liquid-crystalline materials |
| 3-Chlorocyclohexene | C6H9Cl | Cl at 3 position | Lower reactivity | Pharmaceutical intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
